3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol
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Overview
Description
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol is a complex organic compound with the molecular formula C25H42O. It is characterized by its multiple double bonds and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol typically involves the use of geranyl and farnesyl intermediates. One common method includes the coupling of geranyl and farnesyl units through a series of condensation reactions. The reaction conditions often require the presence of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in biological processes, including cell signaling and membrane structure.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with cell membrane components, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Geranyl-nerolidol: Similar in structure but with different functional groups.
Menaquinone 5: Shares some structural similarities but differs in its biological activity.
(E,E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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